molecular formula C8H6BrNO B11720823 7-Bromo-6-methyl-1,2-benzoxazole

7-Bromo-6-methyl-1,2-benzoxazole

Cat. No.: B11720823
M. Wt: 212.04 g/mol
InChI Key: AGJMYBGYWPWWFI-UHFFFAOYSA-N
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Description

7-Bromo-6-methyl-1,2-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and methyl groups in the benzoxazole ring enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-methyl-1,2-benzoxazole typically involves the reaction of 2-aminophenol with appropriate brominated and methylated reagents. One common method includes the use of 2-aminophenol and 2-bromo-3,3,3-trifluoropropene in the presence of a base such as sodium bicarbonate and an additive like bis(pinacolato)diboron . The reaction is carried out under reflux conditions to yield the desired benzoxazole derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of nanocatalysts and metal catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-6-methyl-1,2-benzoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzoxazole derivatives can be formed.

    Oxidation Products: Oxidized derivatives such as benzoxazole oxides.

    Reduction Products: Reduced derivatives such as benzoxazole amines.

Scientific Research Applications

7-Bromo-6-methyl-1,2-benzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-6-methyl-1,2-benzoxazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    6-Methyl-1,2-benzoxazole: Lacks the bromine atom, resulting in different chemical properties.

    7-Bromo-1,2-benzoxazole: Lacks the methyl group, affecting its biological activity.

    7-Bromo-6-methyl-1,2-benzothiazole: Contains a sulfur atom instead of oxygen, leading to different reactivity.

Uniqueness: 7-Bromo-6-methyl-1,2-benzoxazole is unique due to the presence of both bromine and methyl groups, which enhance its chemical reactivity and biological activity compared to other benzoxazole derivatives .

Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

7-bromo-6-methyl-1,2-benzoxazole

InChI

InChI=1S/C8H6BrNO/c1-5-2-3-6-4-10-11-8(6)7(5)9/h2-4H,1H3

InChI Key

AGJMYBGYWPWWFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=NO2)Br

Origin of Product

United States

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